2-Naphthylzinc bromide
CAS No.: 1246026-65-2
VCID: VC11662612
Molecular Formula: C10H7BrZn
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Naphthylzinc bromide is an organozinc compound with the chemical formula C10H7BrZn. It is classified as an organozinc halide and is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound plays a crucial role in forming carbon-carbon bonds, which are essential for the production of complex organic molecules. Synthesis of 2-Naphthylzinc BromideThe synthesis of 2-naphthylzinc bromide typically involves the reaction of 2-naphthylmethyl bromide with zinc metal in a suitable solvent like tetrahydrofuran (THF). This process generates a zinc-carbon bond, which is a key step in preparing the compound for further reactions.
Applications in Organic Synthesis2-Naphthylzinc bromide is extensively used in organic synthesis due to its ability to participate in cross-coupling reactions. These reactions are instrumental in forming carbon-carbon bonds between an organic halide (aryl or vinyl) and an unsaturated carbon-carbon bond. The compound's reactivity profile makes it a valuable reagent for synthetic applications, particularly in the formation of stable intermediates during cross-coupling reactions.
Research Findings and Future DirectionsRecent studies have highlighted the importance of organozinc compounds like 2-naphthylzinc bromide in organic synthesis. The compound's ability to form stable intermediates and participate in various cross-coupling reactions makes it a versatile tool for chemists. Future research may focus on optimizing synthesis conditions and exploring new applications in pharmaceutical and agrochemical synthesis. Comparison with Other Organozinc CompoundsOther organozinc compounds, such as 6-n-butyloxy-2-naphthylzinc bromide and 6-methoxy-2-naphthylzinc bromide, also play significant roles in organic synthesis. These compounds have unique structures that enhance their reactivity and selectivity, making them valuable reagents in various synthetic applications.
|
||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1246026-65-2 | ||||||||||||||||||||||||||||||||
Product Name | 2-Naphthylzinc bromide | ||||||||||||||||||||||||||||||||
Molecular Formula | C10H7BrZn | ||||||||||||||||||||||||||||||||
Molecular Weight | 272.4 g/mol | ||||||||||||||||||||||||||||||||
IUPAC Name | bromozinc(1+);2H-naphthalen-2-ide | ||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1 | ||||||||||||||||||||||||||||||||
Standard InChIKey | OAXMJNOKNROZBO-UHFFFAOYSA-M | ||||||||||||||||||||||||||||||||
SMILES | C1=CC=C2C=[C-]C=CC2=C1.[Zn+]Br | ||||||||||||||||||||||||||||||||
Canonical SMILES | C1=CC=C2C=[C-]C=CC2=C1.[Zn+]Br | ||||||||||||||||||||||||||||||||
PubChem Compound | 131846112 | ||||||||||||||||||||||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume